molecular formula C26H28N2O4 B247785 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine

1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine

Cat. No. B247785
M. Wt: 432.5 g/mol
InChI Key: XAUFFTOFZKIRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine, also known as DPPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DPPE is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Mechanism of Action

1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine acts as a serotonin and dopamine receptor agonist, which leads to an increase in the release of these neurotransmitters. This increase in neurotransmitter release leads to an improvement in mood and cognitive function. 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has also been shown to have an inhibitory effect on the reuptake of serotonin and dopamine, which further enhances its therapeutic potential.
Biochemical and Physiological Effects:
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to have a positive effect on mood and cognitive function in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has several advantages for lab experiments, including its high purity and well-defined mechanism of action. However, its limited solubility in water can make it difficult to use in certain experiments. Additionally, its high affinity for serotonin and dopamine receptors can make it difficult to study the specific effects of 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine on other neurotransmitter systems.

Future Directions

Future research on 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine could focus on its potential use in the treatment of neurodegenerative diseases, as well as its effects on other neurotransmitter systems. Additionally, research could focus on the development of more soluble forms of 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine to improve its use in lab experiments. Finally, research could explore the potential use of 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been synthesized through various methods, including the reaction of 1-(3,4-dimethoxyphenyl)piperazine with 3-phenoxybenzyl chloride in the presence of a base. Another method involves the reaction of 1-(3,4-dimethoxyphenyl)piperazine with 3-phenoxybenzaldehyde in the presence of a reducing agent. These methods have been optimized to yield high purity 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine.

Scientific Research Applications

1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been studied for its potential therapeutic properties, including its use as an antidepressant, antipsychotic, and anxiolytic agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to have a high affinity for serotonin and dopamine receptors, which are involved in mood regulation and cognitive function.

properties

Product Name

1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C26H28N2O4/c1-30-24-12-11-21(18-25(24)31-2)26(29)28-15-13-27(14-16-28)19-20-7-6-10-23(17-20)32-22-8-4-3-5-9-22/h3-12,17-18H,13-16,19H2,1-2H3

InChI Key

XAUFFTOFZKIRJJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC

Origin of Product

United States

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